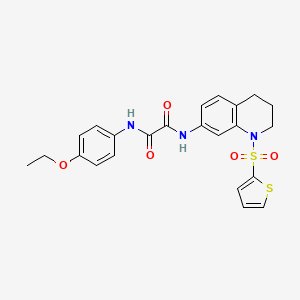

N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

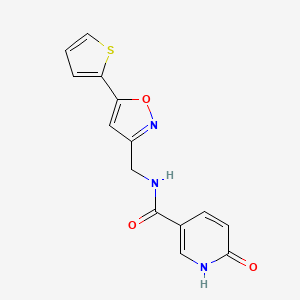

This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, an oxalamide group, and a tetrahydroquinoline ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Oxalamide is a functional group containing two amide groups connected by a carbonyl group. Tetrahydroquinoline is a heterocyclic compound consisting of a saturated (tetrahydro-) quinoline core .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction . The oxalamide group could be introduced through a reaction with oxalic acid . The tetrahydroquinoline ring could be formed through a Povarov reaction or similar .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene ring is aromatic and would contribute to the overall stability of the molecule . The oxalamide group would likely form hydrogen bonds, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The thiophene ring, for example, might undergo electrophilic aromatic substitution . The oxalamide group could participate in various reactions involving the carbonyl or amide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make the compound relatively non-polar and soluble in organic solvents .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as N’-(4-ethoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide:

Anticancer Applications

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. The presence of the thiophene and quinoline moieties contributes to its cytotoxic effects, making it a promising candidate for developing new anticancer drugs .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against bacterial and fungal pathogens. The thiophene sulfonyl group is known for its antimicrobial efficacy, which can be harnessed to develop new antibiotics or antifungal agents .

Anti-inflammatory Properties

Research indicates that this compound can act as an anti-inflammatory agent. The quinoline structure is often associated with anti-inflammatory activity, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Photodynamic Therapy

The compound’s unique structure makes it a candidate for photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer treatments.

These applications highlight the versatility and potential of N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in various fields of scientific research. Each application leverages different aspects of its chemical structure, making it a valuable compound for further study and development.

If you have any specific questions or need more details on any of these applications, feel free to ask!

Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives Heterocyclization of polarized system: synthesis, antioxidant and anti

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-ethoxyphenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-2-31-19-11-9-17(10-12-19)24-22(27)23(28)25-18-8-7-16-5-3-13-26(20(16)15-18)33(29,30)21-6-4-14-32-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEAGUOTNOUFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)